molecular formula C7H13ClN2O2 B2366545 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxamide hydrochloride CAS No. 2260933-34-2

1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxamide hydrochloride

Cat. No.: B2366545
CAS No.: 2260933-34-2
M. Wt: 192.64
InChI Key: JHJSLEULGUFJMP-UHFFFAOYSA-N
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Description

1-(aminomethyl)-2-oxabicyclo[211]hexane-4-carboxamide hydrochloride is a compound that belongs to the class of bicyclic amines This compound is characterized by its unique bicyclic structure, which includes an oxabicyclohexane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(aminomethyl)-2-oxabicyclo[21One common method involves the [2+2] cycloaddition of suitable precursors under photochemical conditions . This approach allows for the efficient construction of the bicyclic framework with high diastereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve batchwise or continuous flow processes. The key steps include the preparation of the bicyclic intermediate followed by functional group modifications. The use of photochemical reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the aminomethyl group or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bicyclic structure provides rigidity and enhances binding affinity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxamide hydrochloride is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.ClH/c8-3-7-1-6(2-7,4-11-7)5(9)10;/h1-4,8H2,(H2,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJSLEULGUFJMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(OC2)CN)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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